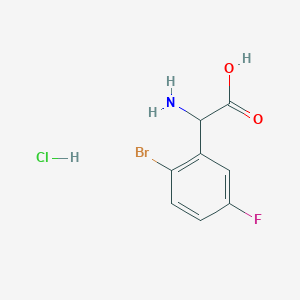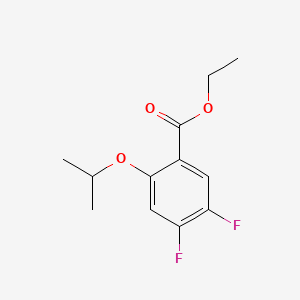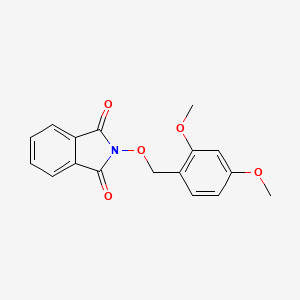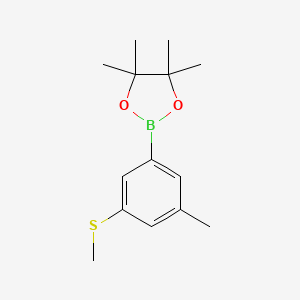
4,4,5,5-Tetramethyl-2-(3-methyl-5-(methylthio)phenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(3-methyl-5-(methylthio)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-5-(methylthio)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction temperature is often maintained between 80-100°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methyl-5-(methylthio)phenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron-containing group into a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Alcohols.
Substitution: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(3-methyl-5-(methylthio)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of anticancer agents.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methyl-5-(methylthio)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. This reactivity is harnessed in various synthetic pathways to create complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methyl-5-(methylthio)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methylthio group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of sulfur-containing organic compounds.
Propriétés
Formule moléculaire |
C14H21BO2S |
|---|---|
Poids moléculaire |
264.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(3-methyl-5-methylsulfanylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2S/c1-10-7-11(9-12(8-10)18-6)15-16-13(2,3)14(4,5)17-15/h7-9H,1-6H3 |
Clé InChI |
NIXLIOSBOQFXGL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


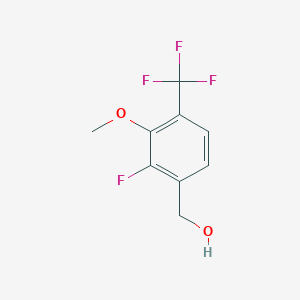


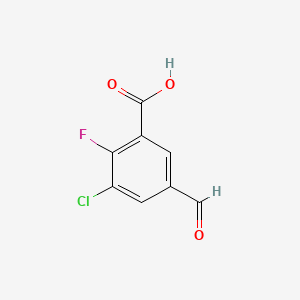
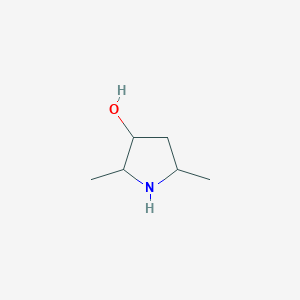


![5-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14030167.png)
![3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14030172.png)
![1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)
